Bienvenue dans la boutique en ligne BenchChem!

2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide

TRPA1 ion channel pain respiratory disease

This distinct aryloxyphenoxypropanamide carries a 6-cyclopropylpyrimidin-4-ylmethyl motif critical for TRPA1 target engagement, as disclosed by Hydra Biosciences. It is an essential SAR probe for ortho-halogen substitution effects. To avoid false efficacy or toxicity signals, compound-specific verification is required; structurally similar analogs (e.g., CAS 2189499-38-3) cannot be assumed to recapitulate its unique biological or ADME profile.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8
CAS No. 2194845-78-6
Cat. No. B2472272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide
CAS2194845-78-6
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8
Structural Identifiers
SMILESCC(C(=O)NCC1=CC(=NC=N1)C2CC2)OC3=CC=CC=C3Cl
InChIInChI=1S/C17H18ClN3O2/c1-11(23-16-5-3-2-4-14(16)18)17(22)19-9-13-8-15(12-6-7-12)21-10-20-13/h2-5,8,10-12H,6-7,9H2,1H3,(H,19,22)
InChIKeyFOEZTAHLLFBTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6) – Compound Identity and Research Sourcing Context


2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6) is a synthetic small molecule belonging to the aryloxyphenoxypropanamide chemotype, characterized by a 2-chlorophenoxy group linked to a propanamide backbone and further functionalized with a (6-cyclopropylpyrimidin-4-yl)methyl substituent [1]. Its molecular formula is C₁₇H₁₈ClN₃O₂ (MW = 331.8 g/mol) [1]. The compound is listed in the European Chemicals Agency (ECHA) Substance Infocard with regulatory data and REACH registration information [2]. Structurally related analogs bearing the 6-cyclopropylpyrimidin-4-yl core have appeared in patent literature describing TRPA1 antagonists and other pharmacological targets, suggesting this compound was likely designed within a medicinal chemistry optimization program [3].

Why Generic Substitution of 2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6) Cannot Be Assumed


Within the aryloxyphenoxypropanamide class, even minor structural modifications—such as altering the aryl substitution pattern (e.g., 2-chloro vs. 2,3-dimethylphenoxy) or replacing the pyrimidine N-heterocycle—can produce order-of-magnitude shifts in target affinity, selectivity profile, and ADME properties [1]. The specifically defined 6-cyclopropylpyrimidin-4-ylmethyl motif constitutes a pharmacophoric element critical for target engagement in patent-disclosed TRPA1 antagonist series [2]. Consequently, procurement of a structurally similar but non-identical analog (e.g., N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide, CAS 2189499-38-3) cannot be assumed to recapitulate the same biological or physicochemical performance without explicit head-to-head bridging data . The existence of multiple regioisomeric and substitutional variants sharing the same core scaffold but differing in their phenoxy moiety underscores the need for compound-specific verification before substitution in any experimental workflow.

Quantitative Differentiation Evidence for 2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6)


TRPA1 Antagonist Potency Compared to Structurally Related 6-Cyclopropylpyrimidine Analogs

The 6-cyclopropylpyrimidin-4-ylmethyl substructure present in CAS 2194845-78-6 is a recurrent pharmacophoric element in patent-disclosed TRPA1 antagonist series [1]. In the Hydra Biosciences patent family, compounds containing this exact heterocyclic core demonstrate TRPA1 antagonist IC₅₀ values in the sub-100 nM range in FLIPR-based Ca²⁺ flux assays using CHO or HEK293 cells expressing human TRPA1 [1]. For example, a closely related chemotype bearing the identical 6-cyclopropylpyrimidin-4-ylmethyl core (but with a distinct appendage) achieved an IC₅₀ of 64 nM in a FLIPR assay [2]. The target compound 2194845-78-6, by virtue of its defined 2-chlorophenoxy substitution, is expected to modulate this potency within the structure-activity relationship (SAR) landscape established for this series.

TRPA1 ion channel pain respiratory disease

CYP2B6 Inhibition Liability Relative to Cytochrome P450 Panel Selectivity

Compounds within the broader 2-(chlorophenoxy)-N-substituted propanamide class have been profiled for cytochrome P450 inhibition in human liver microsomes [1]. A structurally related compound (BDBM50366395 / CHEMBL4175869) exhibited an IC₅₀ of 60 nM against CYP2B6, while showing substantially weaker inhibition of CYP2C19 (IC₅₀ = 4.40 μM) and CYP3A4 (IC₅₀ = 5.30 μM), yielding a CYP2B6 selectivity window of >73-fold over CYP2C19 and >88-fold over CYP3A4 [1]. The target compound CAS 2194845-78-6, with its distinct 6-cyclopropylpyrimidin-4-ylmethyl moiety, may exhibit a different CYP inhibition fingerprint that would need to be empirically determined.

drug metabolism CYP450 hepatic clearance

S1P₁ Receptor Agonist Activity as a Potential Off-Target Liability

A distinct 2-(chlorophenoxy)-containing compound (BDBM50034557 / CHEMBL3360360) was found to act as an agonist at the human sphingosine-1-phosphate receptor 1 (S1P₁R) with an EC₅₀ of 20 nM in a [³⁵S]GTPγS binding assay [1]. Given that S1P₁R agonism is associated with lymphocyte sequestration and cardiovascular effects, this class-level activity profile suggests that CAS 2194845-78-6 could carry an S1P₁R off-target liability. Direct determination of S1P₁R activity for the specific compound is required to exclude this risk.

S1P1 receptor off-target pharmacology immunomodulation

Structural Differentiation from the Closest Commercially Cataloged Analog – 2,3-Dimethylphenoxy Variant (CAS 2189499-38-3)

The closest structurally defined analog with overlapping commercial sourcing is N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2,3-dimethylphenoxy)propanamide (CAS 2189499-38-3) . The two compounds share the identical 6-cyclopropylpyrimidin-4-ylmethyl core and propanamide linker but differ in the phenoxy substitution: 2-chlorophenoxy (target) versus 2,3-dimethylphenoxy (analog). This single-point substitution replaces an electron-withdrawing chloro group with two electron-donating methyl groups, which is expected to produce measurable differences in lipophilicity (clogP shift of approximately +0.5), metabolic stability (potential shift in CYP oxidation susceptibility), and hydrogen-bonding capacity, all of which are critical variables in cell-based or in vivo experimental performance.

SAR phenoxy substitution chemical procurement

Recommended Research and Procurement Application Scenarios for 2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6)


TRPA1 Ion Channel Antagonist Screening and SAR Profiling

This compound is most appropriately deployed as a test article in TRPA1 antagonist discovery programs, given that its 6-cyclopropylpyrimidin-4-ylmethyl core is explicitly disclosed in Hydra Biosciences' TRPA1 patent series [1]. Its defined 2-chlorophenoxy substitution provides a unique SAR data point for probing the role of ortho-halogen substitution on TRPA1 affinity and selectivity. Use in FLIPR-based Ca²⁺ flux assays (CHO or HEK293 cells expressing human TRPA1) with cinnamaldehyde or AITC as agonist stimulus is the most evidenced experimental context.

Cytochrome P450 Liability Profiling and Drug-Drug Interaction Risk Assessment

Given the class-level evidence for potent CYP2B6 inhibition (IC₅₀ = 60 nM) among structurally related 2-(chlorophenoxy)propanamide analogs [2], this specific compound should be procured for dedicated CYP inhibition panel screening in human liver microsomes. The distinct 6-cyclopropylpyrimidin-4-ylmethyl appendage may modulate the CYP inhibition profile relative to published analogs, making compound-specific data essential for any program advancing toward in vivo studies.

S1P₁ Receptor Counter-Screening to Exclude Immunomodulatory Off-Target Effects

Structural analogs within the 2-(chlorophenoxy) chemical space have demonstrated nanomolar S1P₁R agonist activity (EC₅₀ = 20 nM) [3]. Any research program intending to use CAS 2194845-78-6 in animal models of pain or inflammation should first perform S1P₁R counter-screening (e.g., [³⁵S]GTPγS binding assay in S1P₁R-expressing membranes) to exclude confounding immunomodulatory effects that could produce false-positive efficacy signals.

Comparative Physicochemical and Pharmacokinetic Benchmarking with the 2,3-Dimethylphenoxy Analog (CAS 2189499-38-3)

For medicinal chemistry teams optimizing the 6-cyclopropylpyrimidin-4-ylmethyl series, side-by-side procurement of CAS 2194845-78-6 and its closest commercially cataloged analog CAS 2189499-38-3 enables direct experimental comparison of how aryl chloro versus dimethyl substitution impacts permeability (PAMPA or Caco-2), metabolic stability (microsomal intrinsic clearance), and target engagement. Such head-to-head data are essential for rational scaffold progression .

Quote Request

Request a Quote for 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.